5-Methyl-octahydro-pyrrolo[3,4-C]pyridine

medicinal chemistry scaffold design conformational analysis

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (CAS 147459-55-0) is a bicyclic saturated diamine with molecular formula C8H16N2 and molecular weight 140.23 g/mol. The compound features a fully saturated octahydro-pyrrolo[3,4-c]pyridine core, which is one of six structural isomers of the pyrrolopyridine bicyclic ring system formed by fusion of a pyrrole and pyridine ring.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 147459-55-0
Cat. No. B141208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-octahydro-pyrrolo[3,4-C]pyridine
CAS147459-55-0
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCC2CNCC2C1
InChIInChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3
InChIKeyBNLKJYVQFIOOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (CAS 147459-55-0): Core Scaffold and Procurement-Relevant Baseline Properties


5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (CAS 147459-55-0) is a bicyclic saturated diamine with molecular formula C8H16N2 and molecular weight 140.23 g/mol . The compound features a fully saturated octahydro-pyrrolo[3,4-c]pyridine core, which is one of six structural isomers of the pyrrolopyridine bicyclic ring system formed by fusion of a pyrrole and pyridine ring . This saturated scaffold contains multiple stereocenters and can exist in various stereoisomeric forms, with stereochemical purity being critical for pharmacological applications . The compound is primarily utilized as a versatile small molecule scaffold and synthetic building block in medicinal chemistry and drug discovery research, with commercial availability at purities of 95%+ to 98+% .

Why Generic Substitution of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (CAS 147459-55-0) Fails: Structural Determinants of Scaffold Differentiation


Generic substitution among pyrrolopyridine analogs is inadvisable due to fundamental structural differences that dictate distinct three-dimensional conformations and target engagement profiles. The octahydro-pyrrolo[3,4-c]pyridine scaffold exists as one of six structural isomers of the pyrrolopyridine bicyclic system, with the [3,4-c] fusion pattern conferring unique spatial orientation of nitrogen atoms compared to [3,2-c], [2,3-b], or other isomeric forms . Furthermore, the fully saturated octahydro- framework introduces conformational rigidity distinct from partially unsaturated 2,3-dihydro or aromatic pyrrolo[3,4-c]pyridine derivatives, which affects binding pocket complementarity [1]. Within the saturated series, N-substitution position (5-methyl vs. 2-methyl analogs) alters the vector of substituent projection from the bicyclic core, directly impacting structure-activity relationships in receptor-targeting applications [2].

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (CAS 147459-55-0): Product-Specific Quantitative Differentiation Evidence


Conformational Constraint Differentiation: Octahydro Saturated Scaffold versus Aromatic Pyrrolo[3,4-c]pyridine Derivatives

The octahydro-pyrrolo[3,4-c]pyridine scaffold provides a fully saturated, conformationally constrained bicyclic diamine framework that distinguishes it from aromatic pyrrolo[3,4-c]pyridine derivatives. The saturated octahydro- core introduces stereochemical complexity with multiple stereocenters, enabling precise three-dimensional spatial control of substituent orientation, whereas aromatic derivatives lack this conformational restriction . This scaffold has been successfully employed as an effective replacement for piperazine rings in drug discovery research, with the N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype proving useful for the design of drug-like small molecules that interact with central nervous system targets [1].

medicinal chemistry scaffold design conformational analysis

Receptor Subtype Selectivity Differentiation: Octahydropyrrolo Scaffold Enables α4β2 versus α7 nAChR Selectivity Switching

The octahydropyrrolo[3,4-c]pyrrole diamine scaffold, which shares the octahydropyrrolo[3,4-c] core architecture with the target compound, has been demonstrated to enable construction of ligands that are highly selective for either α4β2 or α7 nicotinic acetylcholine receptor (nAChR) subtypes through simple substitution pattern modifications [1]. A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles exhibited high affinity to α4β2 and/or α7 nAChRs, with substitution patterns identified that allow switching of subtype selectivity between these therapeutically relevant CNS targets [2].

nicotinic acetylcholine receptor CNS drug discovery receptor selectivity

Purity Specification Differentiation: 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (98+%) versus Alternative Suppliers (95%+)

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (CAS 147459-55-0) is available at 98+% purity specification from commercial suppliers, representing a quantifiable purity advantage over alternative supplier offerings at 95%+ minimum purity . This 3% minimum purity differential is meaningful for applications requiring high-purity starting material to minimize side reactions and purification burden in multi-step synthetic sequences, particularly in medicinal chemistry campaigns where impurity profiles can confound biological assay interpretation .

chemical procurement purity specification quality control

Isomeric Scaffold Differentiation: Pyrrolo[3,4-c]pyridine versus Pyrrolo[3,2-c]pyridine Isomers

The pyrrolo[3,4-c]pyridine scaffold is one of six structural isomers of the pyrrolopyridine bicyclic ring system, with the [3,4-c] fusion pattern conferring distinct spatial arrangement of nitrogen atoms compared to the [3,2-c] isomer . This isomeric differentiation is pharmacologically significant: pyrrolo[3,2-c]pyridine derivatives show inhibitory effects against FMS kinase and are candidates for anticancer and antiarthritic drug development, whereas pyrrolo[3,4-c]pyridine derivatives have been primarily investigated as analgesic and sedative agents with applications in nervous and immune system disorders [1]. The distinct pharmacological profiles of these isomeric scaffolds underscore that isomeric substitution cannot be made without altering target engagement and therapeutic indication [2].

isomer differentiation scaffold selection structure-activity relationship

Optimal Research and Industrial Application Scenarios for 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine (CAS 147459-55-0)


CNS-Targeted Medicinal Chemistry: nAChR Ligand Development Requiring Subtype Selectivity Control

This compound serves as a strategic building block for CNS drug discovery programs targeting nicotinic acetylcholine receptors (nAChRs), where the octahydropyrrolo[3,4-c] scaffold has demonstrated capacity for α4β2 versus α7 subtype selectivity switching through substitution pattern modification [1]. The saturated octahydro- core provides conformational rigidity and stereochemical complexity essential for achieving selective receptor engagement, with the scaffold validated as an effective piperazine isosteric replacement in CNS-targeted allosteric modulator development [2]. Procurement of the 5-methyl substituted variant enables exploration of N-alkyl substitution effects on receptor binding and CNS penetration properties.

Analgesic and Sedative Agent Development Leveraging Pyrrolo[3,4-c]pyridine Pharmacophore

The pyrrolo[3,4-c]pyridine scaffold has established pharmacological precedent as a privileged structure for analgesic and sedative activity, with derivatives demonstrating efficacy in hot plate and writhing tests that exceeded aspirin and in some cases approached morphine-like activity [1]. 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine provides a saturated core variant of this validated pharmacophore, offering the potential for improved metabolic stability and distinct CNS penetration characteristics compared to aromatic pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives [2]. This compound is appropriate for medicinal chemistry campaigns seeking to develop novel analgesics with reduced side effect profiles.

Synthetic Building Block Requiring High-Purity (>98%) Starting Material for Multi-Step Synthesis

For multi-step synthetic sequences where impurity accumulation can compromise overall yield and product purity, procurement of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine at 98+% purity specification is indicated [1]. This purity grade minimizes the introduction of side products and reduces purification burden at each synthetic stage, which is particularly critical in medicinal chemistry campaigns where biological assay interpretation requires confidence in compound identity and purity. The compound's saturated bicyclic diamine architecture provides a versatile scaffold for further functionalization through alkylation, acylation, or N-arylation chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.